molecular formula C14H19BINO3 B1392832 6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 1356165-84-8

6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Cat. No. B1392832
CAS RN: 1356165-84-8
M. Wt: 387.02 g/mol
InChI Key: NGGKXBHWLFHPBI-UHFFFAOYSA-N
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Description

6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a useful research compound. Its molecular formula is C14H19BINO3 and its molecular weight is 387.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, making it a valuable component in the synthesis of complex organic molecules .

Drug Development

In pharmaceutical research, compounds like this are used in the synthesis of drugs, particularly as enzyme inhibitors or ligands. They play a crucial role in the development of treatments for various diseases, including cancer .

Asymmetric Synthesis

The compound’s structure is conducive to asymmetric synthesis processes, such as the synthesis of amino acids, which are fundamental in creating a wide array of pharmaceuticals .

Suzuki Coupling Reactions

Suzuki coupling reactions are pivotal in forming carbon-carbon bonds. This compound can act as a boron source, facilitating these reactions which are essential in medicinal chemistry and material science .

Fluorescent Probes

Due to its reactive borate group, this compound can be used to create fluorescent probes. These probes are instrumental in detecting various biological and chemical substances, such as hydrogen peroxide, sugars, and ions .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in this compound are utilized in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, to deliver drugs in a controlled manner .

Analytical Chemistry

In analytical chemistry, the compound’s ability to form stable complexes with various analytes makes it a useful reagent for the detection and quantification of substances in complex mixtures .

Material Science

The compound’s borate group can be used in the modification of materials to enhance their properties, such as increasing thermal stability or altering electronic characteristics, which is vital in the development of new materials .

Mechanism of Action

Target of Action

It is known that compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with similar targets.

Mode of Action

Compounds with similar structures have been used in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds are used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that the compound might affect similar biochemical pathways.

Result of Action

It is known that similar compounds are used in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . This suggests that the compound might have similar molecular and cellular effects.

Action Environment

It is known that similar compounds are stored at temperatures between 2-8°c . This suggests that the compound might have similar storage requirements.

properties

IUPAC Name

6-iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BINO3/c1-13(2)14(3,4)20-15(19-13)9-8-11(16)17-10-6-5-7-18-12(9)10/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGKXBHWLFHPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=C2OCCC3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118763
Record name 2H-Pyrano[3,2-b]pyridine, 3,4-dihydro-6-iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine

CAS RN

1356165-84-8
Record name 2H-Pyrano[3,2-b]pyridine, 3,4-dihydro-6-iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356165-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[3,2-b]pyridine, 3,4-dihydro-6-iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine

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